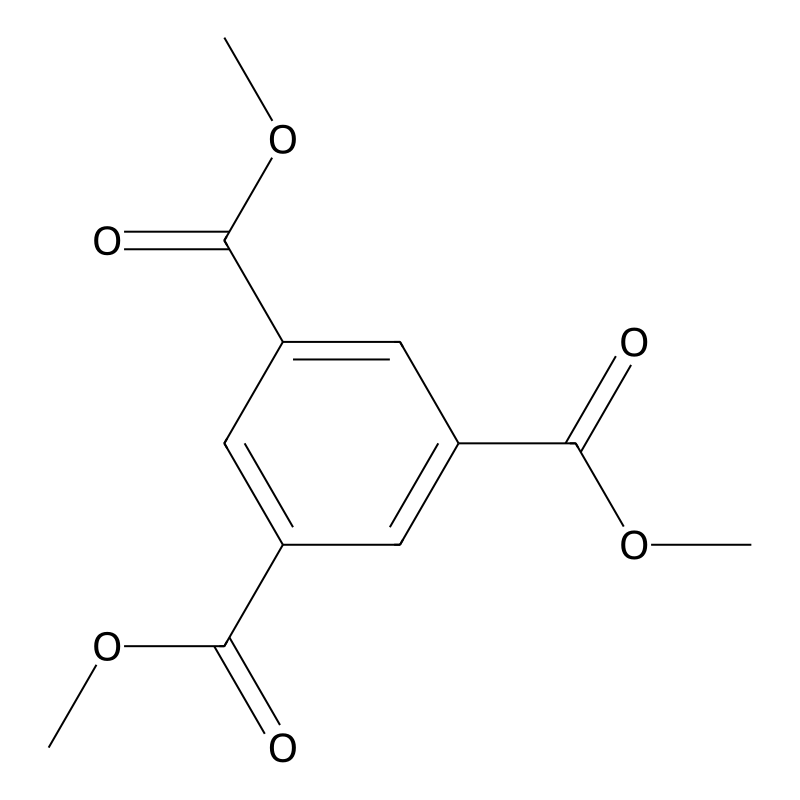

Trimethyl benzene-1,3,5-tricarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Metal-Organic Frameworks (MOFs)

Trimethyl benzene-1,3,5-tricarboxylate (also known as trimethyl trimesate) finds its primary application in scientific research related to the synthesis of Metal-Organic Frameworks (MOFs) []. MOFs are a class of crystalline materials with highly porous structures formed by linking metal ions or clusters with organic linker molecules. Trimethyl trimesate acts as a versatile linker molecule due to its:

- Chemical functionality: The presence of three ester groups (C=O-O-CH3) allows trimethyl trimesate to readily bind to various metal ions through coordination bonds, forming the structural backbone of MOFs [].

- Thermal stability: The molecule exhibits good thermal stability, allowing its use in MOF synthesis processes involving elevated temperatures [].

One example of its use involves the synthesis of yttrium trimesates with open frameworks. These MOFs possess high surface area and thermal stability, making them potentially useful for applications like gas separation and catalysis [].

Other Potential Applications

While research on trimethyl trimesate is primarily focused on MOF synthesis, there are indications of its potential applications in other areas:

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl 1,3,5-benzenetricarboxylate, is an organic compound with the molecular formula and a molecular weight of 252.22 g/mol. It is characterized by the presence of three carboxylate groups attached to a benzene ring, specifically at the 1, 3, and 5 positions. This compound appears as a white or off-white crystalline powder and has a melting point ranging from 144°C to 147°C . Its structure can be represented by the InChIKey RGCHNYAILFZUPL-UHFFFAOYSA-N .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield trimethyl benzenetricarboxylic acid.

- Transesterification: This compound can react with alcohols to form different esters.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions where electrophiles attack the ring, influenced by the electron-withdrawing nature of the carboxylate groups.

Trimethyl benzene-1,3,5-tricarboxylate can be synthesized through several methods:

- Esterification: Reacting trimesic acid with methanol in the presence of an acid catalyst leads to the formation of trimethyl benzene-1,3,5-tricarboxylate.

- Methylation: Using methyl iodide or dimethyl sulfate in a nucleophilic substitution reaction with benzenetricarboxylic acid derivatives can yield this compound.

- Direct Synthesis from Benzene: Starting from benzene and using carbon dioxide in a controlled environment with suitable catalysts could theoretically produce this compound through carboxylation reactions.

Trimethyl benzene-1,3,5-tricarboxylate has several applications in various fields:

- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing other chemical compounds.

- Plasticizers: Due to its ester nature, it may be used in formulating plasticizers for polymers.

- Pharmaceuticals: Potential applications in drug formulation due to its structural properties.

Several compounds share structural similarities with trimethyl benzene-1,3,5-tricarboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | 252.22 g/mol | Three carboxylate groups on a benzene ring |

| Triethyl benzene-1,3,5-tricarboxylate | C15H18O6 | 282.30 g/mol | Similar structure but with ethyl groups |

| Trimethyl benzenedicarboxylate | C10H10O4 | 210.18 g/mol | Two carboxylate groups |

| Dimethyl phthalate | C10H10O4 | 194.20 g/mol | Contains two carboxylic acid groups on a phthalic structure |

Trimethyl benzene-1,3,5-tricarboxylate is unique due to its specific arrangement of three methoxycarbonyl groups on the aromatic ring compared to other similar compounds which may have different substituents or fewer carboxylic groups. This structural configuration may influence its chemical reactivity and potential applications in synthesis and material science .